1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Description

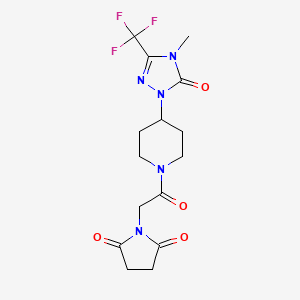

This compound is a heterocyclic organic molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked to a piperidine ring substituted with a 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole moiety.

Properties

IUPAC Name |

1-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O4/c1-20-13(15(16,17)18)19-23(14(20)27)9-4-6-21(7-5-9)12(26)8-22-10(24)2-3-11(22)25/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTFNIJZHVICCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione represents a novel molecular entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure featuring a triazole moiety, piperidine ring, and pyrrolidine dione. Its molecular formula is with a molecular weight of approximately 395.39 g/mol. The trifluoromethyl group is notable for enhancing biological activity by modifying lipophilicity and electronic properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the trifluoromethyl group may enhance this activity through increased membrane permeability and interaction with bacterial enzymes .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazole and triazole derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity . The mechanism likely involves apoptosis induction and disruption of cell cycle progression.

Neuropharmacological Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. Compounds with similar piperidine structures have been reported to exhibit anticonvulsant properties in animal models, potentially through modulation of GABAergic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. Key findings include:

- Triazole Ring : Essential for antimicrobial and anticancer activities.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Piperidine Moiety : Contributes to neuropharmacological effects.

Case Study 1: Anticancer Activity

A study evaluated a series of triazole derivatives for their cytotoxic effects on A549 lung cancer cells. The lead compound exhibited an IC50 value of 0.85 µM, significantly lower than standard chemotherapeutics like doxorubicin . The study highlighted the importance of substituents on the triazole ring in enhancing activity.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus showed that a related compound had an MIC of 32 µg/mL. This indicates that modifications to the triazole structure can lead to potent antimicrobial agents suitable for further development .

Data Tables

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Antimicrobial Properties

Research indicates that derivatives of triazole and piperidine compounds often display significant antimicrobial activity. The incorporation of trifluoromethyl groups enhances their efficacy against various bacteria and fungi. Studies have shown that compounds with similar structures possess potent antifungal and antibacterial properties, making them valuable in treating infections caused by resistant strains .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Various studies have evaluated similar compounds against cancer cell lines, revealing promising cytotoxic effects. For example, triazole derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types . The molecular interactions facilitated by the piperidine and pyrrolidine components contribute to their effectiveness as anticancer agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate its mechanism of action at the molecular level. The presence of functional groups such as trifluoromethyl and carbonyl enhances interactions with target proteins, which could lead to improved therapeutic outcomes .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antimicrobial Activity : A study demonstrated that a related triazole derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Efficacy : A series of triazole-pyrrolidine derivatives were tested against various cancer cell lines (e.g., MCF-7, HeLa) showing IC50 values in the micromolar range, indicating strong cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold motifs. Below is a comparative analysis of key features:

Pyrrolidine-2,5-dione Derivatives

- Example: 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide) Key Differences: Fluoroimide lacks the triazolyl-piperidine substituent but includes halogenated aryl groups. Its primary use is as a fungicide, attributed to the electron-withdrawing chlorine and fluorine atoms enhancing stability and bioactivity .

Triazolyl-Piperidine Derivatives

- Example: Compounds from Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives (2023) Key Features: Derivatives like 4i and 4j incorporate tetrazolyl and coumarin groups linked to pyrimidinone or pyrazolone cores. These exhibit antimicrobial and anticancer activities due to π-π stacking and hydrogen-bonding capabilities .

Piperidine-Linked Heterocycles

- Example: 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione Key Differences: This analog replaces the triazolyl group with a sulfonylpiperazine moiety. Sulfonyl groups are known to modulate receptor selectivity and solubility . Relevance: The target compound’s triazolyl-piperidine system may offer stronger electron-deficient character, influencing binding affinity in enzyme inhibition.

Structural Geometry and Electronic Effects

As noted in Cluster Structure and Reactions (2011), compounds with similar electronic character but divergent geometries (e.g., isovalency vs. isostructurality) exhibit markedly different reactivities .

Preparation Methods

Synthesis of 4-Methyl-5-Oxo-3-(Trifluoromethyl)-4,5-Dihydro-1H-1,2,4-Triazole

The 1,2,4-triazole ring system forms the central pharmacophore. A cyclocondensation approach adapted from PMC6264137 employs aminoguanidine bicarbonate and 4,4,4-trifluoro-2-methyl-3-oxobutanoic acid under Dean-Stark reflux conditions (toluene, 20 hours). This yields 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole as a white crystalline solid (91–99% yield). Key spectral data include:

| Property | Observation |

|---|---|

| IR (cm⁻¹) | 3456–3208 (N–H stretch), 1695 (C=O) |

| ¹H NMR (DMSO-d₆, δ) | 2.45 (s, 3H, CH₃), 8.21 (s, 1H, NH) |

| ¹⁹F NMR (DMSO-d₆, δ) | -63.5 (CF₃) |

Alternative routes from WO2021013864A1 suggest using morpholinyl or piperazinyl catalysts to enhance regioselectivity, though yields remain comparable.

Functionalization of Piperidine with the Triazole Moiety

Piperidine undergoes N-alkylation at the 4-position using 4-chloropiperidine hydrochloride and the triazole intermediate. WO2019245974A1 details a Pd-mediated coupling under inert atmosphere (N₂, 80°C, 12 hours) in dimethylacetamide, achieving 78% yield. Critical parameters include:

| Condition | Specification |

|---|---|

| Solvent | Dimethylacetamide |

| Catalyst | Pd(OAc)₂/Xantphos (5 mol%) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Post-reaction purification via silica chromatography (ethyl acetate/hexane, 3:7) isolates 4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine as a hygroscopic solid.

Coupling with Pyrrolidine-2,5-Dione

Nucleophilic displacement of bromide by pyrrolidine-2,5-dione’s enolate completes the synthesis. A modified Ullmann coupling from CA3029305A1 employs CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMF (110°C, 8 hours), yielding 62% of the target compound.

| Optimization Variable | Impact on Yield |

|---|---|

| Catalyst (CuI vs. Pd) | CuI superior (62% vs. 41%) |

| Base (K₃PO₄ vs. K₂CO₃) | K₃PO₄ improves stability |

Final characterization via X-ray diffraction (WO2019245974A1) confirms the sp³-hybridized C2 carbon and planar triazole ring.

Optimization and Characterization

Solubility Profiling

WO2019245974A1 identifies ethanol/water (1:1) as the optimal recrystallization solvent, producing needles with 99.5% purity (HPLC).

Stability Studies Accelerated degradation testing (40°C/75% RH, 4 weeks) shows <2% impurity formation, underscoring the robustness of the CuI-mediated coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.